molecular formula C15H16N2S B1269377 2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile CAS No. 519016-79-6

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile

Cat. No. B1269377
M. Wt: 256.4 g/mol
InChI Key: RBANQTNMICYSAA-UHFFFAOYSA-N
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Description

“2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile” is a chemical compound with the molecular formula C15H16N2S and a molecular weight of 256.37 . It is used for proteomics research .


Synthesis Analysis

The synthesis of thiophene derivatives like “2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile” often involves condensation reactions such as the Gewald reaction . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for “2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile” is 1S/C15H17N2S/c1-3-4-11-5-7-12(8-6-11)14-10(2)18-15(17)13(14)9-16/h5-8,18H,3-4,17H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile” is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

Antiviral Therapeutics

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel. They can be used in a wide range of applications, including flexible displays, electronic paper, and organic solar cells .

Anticancer Therapeutics

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . It’s worth noting that the specific anticancer properties of “2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile” would need further research.

Anti-Inflammatory Therapeutics

Thiophene derivatives also show anti-inflammatory properties . As mentioned earlier, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Safety And Hazards

“2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile” is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-3-4-11-5-7-12(8-6-11)14-10(2)18-15(17)13(14)9-16/h5-8H,3-4,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBANQTNMICYSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350058
Record name 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile

CAS RN

519016-79-6
Record name 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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